molecular formula C10H23N B8656644 2-Pentanamine,N,N,2,4,4-pentamethyl- CAS No. 2906-10-7

2-Pentanamine,N,N,2,4,4-pentamethyl-

Cat. No.: B8656644
CAS No.: 2906-10-7
M. Wt: 157.30 g/mol
InChI Key: URGXLDWFSSYGAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pentanamine,N,N,2,4,4-pentamethyl-: is a sterically hindered amine that serves as a chemically differentiated building block for organic synthesis and medicinal chemistry. This compound is particularly useful in the preparation of drug candidates containing hindered amine motifs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentanamine,N,N,2,4,4-pentamethyl- can be achieved through innovative hydroamination methods. These methods involve the reaction of olefins with nitroarenes under specific conditions to yield the desired amine .

Industrial Production Methods: While specific industrial production methods for 2-Pentanamine,N,N,2,4,4-pentamethyl- are not widely documented, the general approach involves large-scale hydroamination reactions. These reactions are optimized for yield and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Pentanamine,N,N,2,4,4-pentamethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine into corresponding oxides or other oxidized forms.

    Reduction: Reduction reactions can convert the amine into simpler amines or other reduced forms.

    Substitution: The amine can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of halogenating agents and catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines .

Mechanism of Action

The mechanism by which 2-Pentanamine,N,N,2,4,4-pentamethyl- exerts its effects involves its interaction with molecular targets and pathways. The steric hindrance provided by the multiple methyl groups affects the compound’s reactivity and binding affinity. This can influence enzyme interactions and other molecular processes, making it a valuable tool in both research and industrial applications .

Comparison with Similar Compounds

Uniqueness: 2-Pentanamine,N,N,2,4,4-pentamethyl- is unique due to its specific arrangement of methyl groups, which provides significant steric hindrance. This makes it particularly useful in applications requiring hindered amine motifs, setting it apart from other similar compounds .

Properties

CAS No.

2906-10-7

Molecular Formula

C10H23N

Molecular Weight

157.30 g/mol

IUPAC Name

N,N,2,4,4-pentamethylpentan-2-amine

InChI

InChI=1S/C10H23N/c1-9(2,3)8-10(4,5)11(6)7/h8H2,1-7H3

InChI Key

URGXLDWFSSYGAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)N(C)C

Origin of Product

United States

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